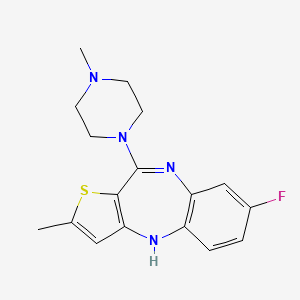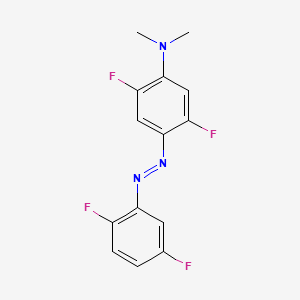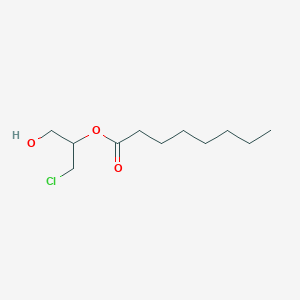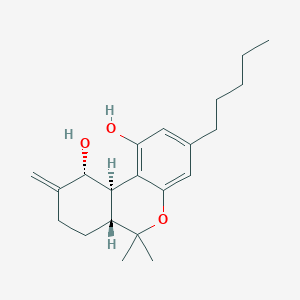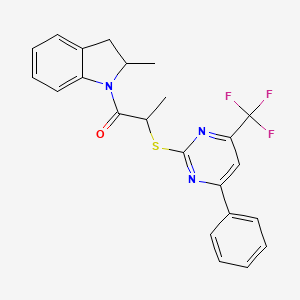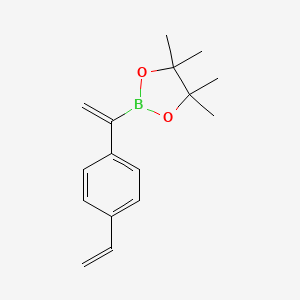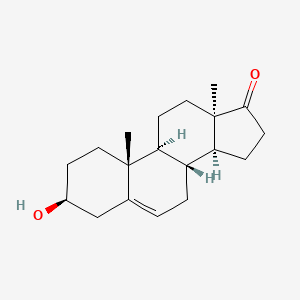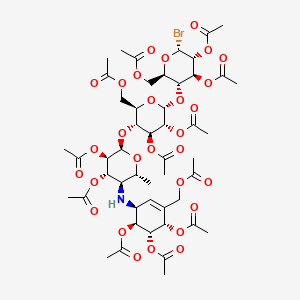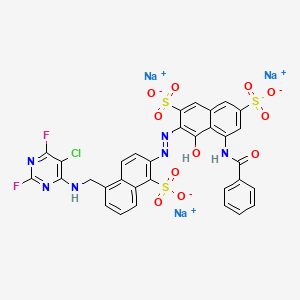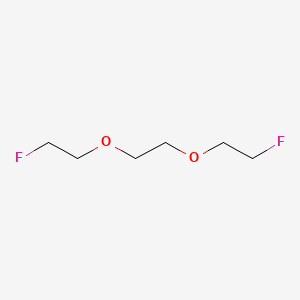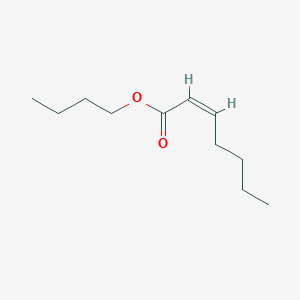
2-((((2-Methyl-5-(((4-(methyl((nonafluorobutyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((((2-Methyl-5-(((4-(methyl((nonafluorobutyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate is a complex organic compound known for its unique chemical structure and properties. This compound is primarily used in various scientific research applications due to its reactivity and potential for forming stable products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((2-Methyl-5-(((4-(methyl((nonafluorobutyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include methacrylic acid, nonafluorobutyl sulfonyl chloride, and other organic solvents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
2-((((2-Methyl-5-(((4-(methyl((nonafluorobutyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
科学研究应用
2-((((2-Methyl-5-(((4-(methyl((nonafluorobutyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in diagnostic assays.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 2-((((2-Methyl-5-(((4-(methyl((nonafluorobutyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form stable bonds with other molecules, facilitating its use in polymerization and other chemical processes. The specific pathways involved depend on the application and the conditions under which the compound is used .
相似化合物的比较
Similar Compounds
- 2-[[[[2-methyl-5-[[[4-[methyl[(tridecafluorohexyl)sulphonyl]amino]butoxy]carbonyl]amino]phenyl]amino]carbonyl]oxy]propyl methacrylate
- 2-[methyl[(nonafluorobutyl) sulphonyl]amino] ethyl acrylate
Uniqueness
Compared to similar compounds, 2-((((2-Methyl-5-(((4-(methyl((nonafluorobutyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This uniqueness makes it particularly valuable in applications requiring high-performance materials and precise chemical interactions.
属性
CAS 编号 |
70900-38-8 |
|---|---|
分子式 |
C25H30F9N3O8S |
分子量 |
703.6 g/mol |
IUPAC 名称 |
2-[[2-methyl-5-[4-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]butoxycarbonylamino]phenyl]carbamoyloxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C25H30F9N3O8S/c1-14(2)19(38)44-13-16(4)45-21(40)36-18-12-17(9-8-15(18)3)35-20(39)43-11-7-6-10-37(5)46(41,42)25(33,34)23(28,29)22(26,27)24(30,31)32/h8-9,12,16H,1,6-7,10-11,13H2,2-5H3,(H,35,39)(H,36,40) |
InChI 键 |
XQSZCZOJXPNZGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)NC(=O)OC(C)COC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


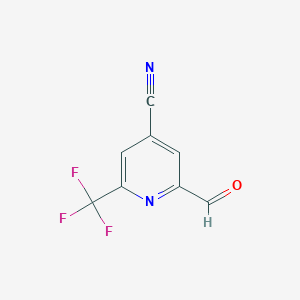
![2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)
